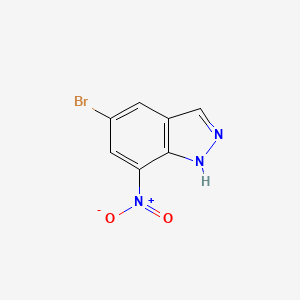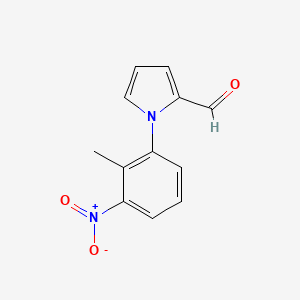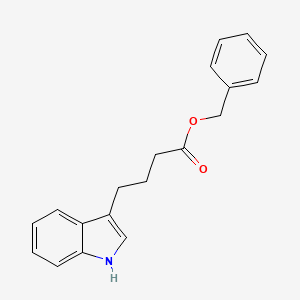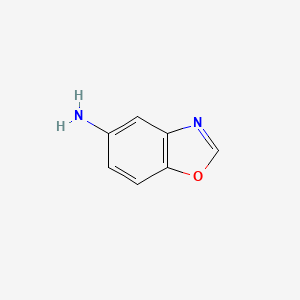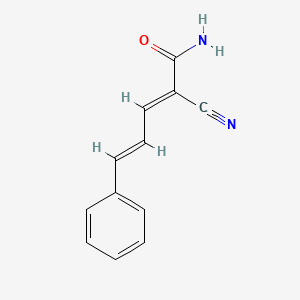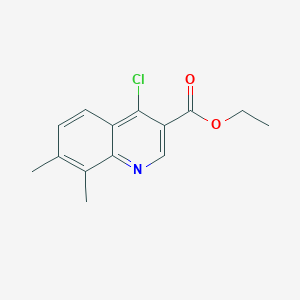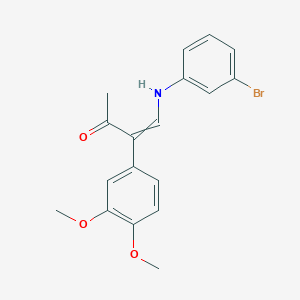![molecular formula C18H13F6NO B1270246 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B1270246.png)
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl-substituted aniline group attached to a phenyl-butenone backbone, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable phenyl-butenone precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents under mild conditions . This reaction is known for its efficiency in forming carbon-carbon bonds, making it ideal for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods often optimize reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid: This compound shares the trifluoromethyl-substituted aniline group but has a different backbone structure.
4-(Trifluoromethyl)aniline: A simpler compound with a single trifluoromethyl group attached to an aniline ring.
Uniqueness
4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one is unique due to its combination of a trifluoromethyl-substituted aniline group and a phenyl-butenone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H13F6NO |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H13F6NO/c1-11(26)16(12-5-3-2-4-6-12)10-25-15-8-13(17(19,20)21)7-14(9-15)18(22,23)24/h2-10,25H,1H3 |
InChI Key |
VFMZNWQBFDUAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


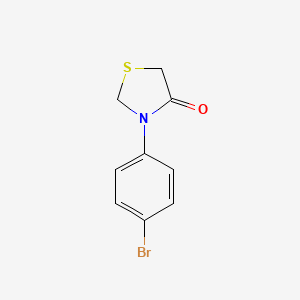
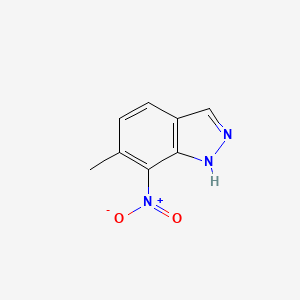
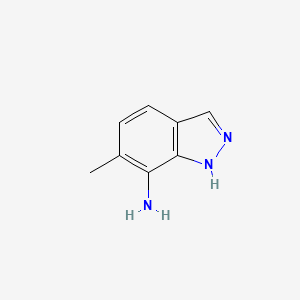
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)

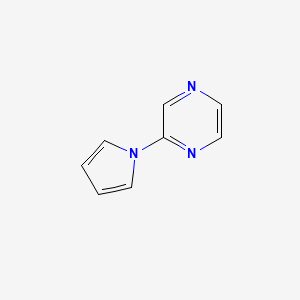
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)
